molecular formula C23H22N4O3S B7736493 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE

2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE

Cat. No.: B7736493
M. Wt: 434.5 g/mol
InChI Key: YWRSOXQHGZOXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyano group, a methylphenyl group, and a methylsulfanyl group attached to a pyrimidine ring, which is further linked to an ethyl 4-methoxybenzoate moiety. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE involves multiple steps, starting from acyclic starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids.

Scientific Research Applications

2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE involves its interaction with cellular targets and pathways. The compound inhibits the clonal formation and migration of cancer cells by inducing cell cycle arrest in the G0/G1 phase. It also promotes apoptosis in cancer cells by increasing the accumulation of reactive oxygen species . The molecular targets include various enzymes and receptors involved in cell proliferation and apoptosis pathways.

Comparison with Similar Compounds

Similar compounds to 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHOXYBENZOATE include other pyrimidine derivatives with cyano and methylsulfanyl groups. Some of these compounds are:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-[[5-cyano-6-(4-methylphenyl)-2-methylsulfanylpyrimidin-4-yl]amino]ethyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-15-4-6-16(7-5-15)20-19(14-24)21(27-23(26-20)31-3)25-12-13-30-22(28)17-8-10-18(29-2)11-9-17/h4-11H,12-13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRSOXQHGZOXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCOC(=O)C3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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